13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile
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Overview
Description
13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile is an organic compound characterized by the presence of a trimethylsilyl group and a nitrile group. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a hydroxyl-containing precursor with a trimethylsilylating agent such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile has several applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules, where the trimethylsilyl group can protect sensitive functional groups during multi-step synthesis.
Mechanism of Action
The mechanism of action of 13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can be further transformed into other functional groups .
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar in structure but with a carboxylic acid ester group instead of a nitrile group.
2-(Trimethylsilyl)ethanol: Contains a trimethylsilyl group bonded to an ethanol molecule.
3-Aminopropyltris(trimethylsiloxy)silane: Features multiple trimethylsilyl groups and an amine functional group.
Uniqueness
13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile is unique due to the combination of a trimethylsilyl group and a nitrile group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Properties
CAS No. |
671756-90-4 |
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Molecular Formula |
C18H37NOSi |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
13-methyl-2-trimethylsilyloxytetradecanenitrile |
InChI |
InChI=1S/C18H37NOSi/c1-17(2)14-12-10-8-6-7-9-11-13-15-18(16-19)20-21(3,4)5/h17-18H,6-15H2,1-5H3 |
InChI Key |
CWQZSSHLOCNUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCC(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
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